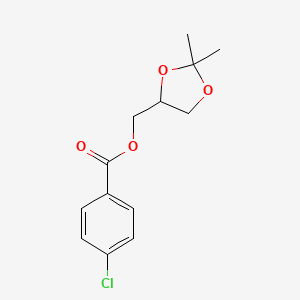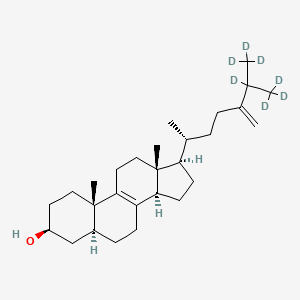
Des-2-(4-Isobutyl) 2-(4-(1-Carboxyethyl)-3-ethoxy-2-methyl-3-oxo Ibuprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid is an organic compound used in various scientific and industrial applications. It is known for its unique chemical structure, which includes a carboxyethyl group attached to a benzyl ring, an ethoxy group, and a methyl group. This compound is often utilized in pharmaceutical synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid typically involves multiple steps, starting with the preparation of the benzyl ring and the subsequent addition of the carboxyethyl, ethoxy, and methyl groups. Common reagents used in these reactions include dimethyl malonate, tri-O-benzyl-D-glucal, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. Detailed studies on its molecular interactions and pathways are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
1-Carboxyethyl-4,4’-bipyridinium: Known for its photochromic properties and electron transfer capabilities.
1-(4-((1-Carboxyethyl)carbamoyl)benzyl)pyridin-1-ium chloride: Exhibits antibacterial and antioxidant properties.
Uniqueness
2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H20O6 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-[[4-(1-carboxyethyl)phenyl]methyl]-3-ethoxy-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C16H20O6/c1-4-22-15(21)16(3,14(19)20)9-11-5-7-12(8-6-11)10(2)13(17)18/h5-8,10H,4,9H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
QAOKMLCZECFSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)




![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)

